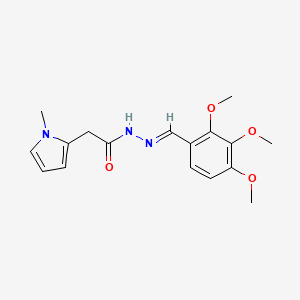

2-(1-Methyl-1H-pyrrol-2-YL)-N'-(2,3,4-trimethoxybenzylidene)acetohydrazide

Beschreibung

This compound belongs to the acetohydrazide class, characterized by a hydrazone linker (-NH-N=CH-) connecting a substituted pyrrole moiety (1-methyl-1H-pyrrol-2-yl) and a 2,3,4-trimethoxybenzylidene group. The 2,3,4-trimethoxy substitution on the benzylidene group distinguishes it from more common 3,4,5-trimethoxy derivatives, which are widely studied for enhanced bioactivity .

Eigenschaften

Molekularformel |

C17H21N3O4 |

|---|---|

Molekulargewicht |

331.4 g/mol |

IUPAC-Name |

2-(1-methylpyrrol-2-yl)-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]acetamide |

InChI |

InChI=1S/C17H21N3O4/c1-20-9-5-6-13(20)10-15(21)19-18-11-12-7-8-14(22-2)17(24-4)16(12)23-3/h5-9,11H,10H2,1-4H3,(H,19,21)/b18-11+ |

InChI-Schlüssel |

DCOBUNDEYUDBAE-WOJGMQOQSA-N |

Isomerische SMILES |

CN1C=CC=C1CC(=O)N/N=C/C2=C(C(=C(C=C2)OC)OC)OC |

Kanonische SMILES |

CN1C=CC=C1CC(=O)NN=CC2=C(C(=C(C=C2)OC)OC)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-pyrrol-2-YL)-N’-(2,3,4-trimethoxybenzylidene)acetohydrazide typically involves the condensation reaction between 2-(1-Methyl-1H-pyrrol-2-yl)acetohydrazide and 2,3,4-trimethoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely follow similar reaction pathways as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated purification systems.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Methyl-1H-pyrrol-2-YL)-N’-(2,3,4-trimethoxybenzylidene)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 2-(1-Methyl-1H-pyrrol-2-YL)-N’-(2,3,4-trimethoxybenzylidene)acetohydrazide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicinal chemistry, the compound can be explored for its potential as a drug candidate. Its hydrazide moiety is known to interact with various enzymes and receptors, making it a promising scaffold for drug design.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 2-(1-Methyl-1H-pyrrol-2-YL)-N’-(2,3,4-trimethoxybenzylidene)acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s hydrazide group can form covalent bonds with these targets, leading to inhibition or activation of their functions. The trimethoxybenzylidene moiety may enhance the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Analogs

Key Observations :

- The 2,3,4-trimethoxy substitution is less common than 3,4,5-trimethoxy but may confer distinct electronic properties due to steric and electronic effects .

- Replacing the pyrrole with indole (as in S15) shifts activity toward COX inhibition, highlighting the role of heterocyclic cores in target specificity .

Physicochemical Data (Inferred from Analogs)

- Melting Point: Expected to fall between 195–250°C, based on analogs with methoxy-rich benzylidene groups (e.g., S15: 250–252°C ; 8c: Not reported but likely high due to polar groups).

- Spectroscopic Signatures :

Table 2: Activity of Structural Analogs

SAR Insights :

- Heterocyclic Core : Pyrrole derivatives (e.g., ) show marked cytotoxicity, while indole derivatives () target enzymes like COX.

Biologische Aktivität

2-(1-Methyl-1H-pyrrol-2-YL)-N'-(2,3,4-trimethoxybenzylidene)acetohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a pyrrole ring, which is known for its role in various biological activities. Its structure can be represented as follows:

- Chemical Formula : C14H17N3O3

- Molecular Weight : 273.30 g/mol

Biological Activity Overview

Research has highlighted several biological activities associated with this compound, including anticancer and antimicrobial properties. Below is a summary of key findings:

Anticancer Activity

-

Cell Viability Assays : The compound was tested against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells.

- A549 Cell Line : Treatment with the compound resulted in a significant reduction in cell viability. For instance, at a concentration of 100 µM, it reduced cell viability to approximately 38% compared to untreated controls (p < 0.001).

- HeLa Cell Line : Similar trends were observed, with notable cytotoxic effects at varying concentrations.

- Mechanism of Action : The anticancer effects appear to be mediated through the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.

Antimicrobial Activity

-

In Vitro Studies : The compound demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Staphylococcus aureus : Minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL, indicating moderate efficacy against resistant strains.

- Escherichia coli : The compound showed lesser activity with MIC values exceeding 128 µg/mL.

- Mechanism of Action : The antimicrobial mechanism involves disruption of bacterial cell membranes and inhibition of protein synthesis.

Data Table: Biological Activity Summary

| Activity Type | Cell Line/Bacteria | Concentration (µM) | Viability (%) | MIC (µg/mL) |

|---|---|---|---|---|

| Anticancer | A549 | 100 | 38 | N/A |

| Anticancer | HeLa | 100 | 42 | N/A |

| Antimicrobial | Staphylococcus aureus | N/A | N/A | 32-64 |

| Antimicrobial | Escherichia coli | N/A | N/A | >128 |

Case Study 1: In Vivo Efficacy

In an experimental model using mice inoculated with A549 cells, treatment with the compound at a dosage of 200 mg/kg resulted in a significant increase in survival rates by approximately 60%. Histological examinations revealed reduced tumor size and decreased metastasis.

Case Study 2: Resistance Mechanism Exploration

A study investigating the resistance mechanisms in Staphylococcus aureus indicated that the compound could potentially overcome resistance by targeting unique bacterial pathways not affected by conventional antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.